4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Description
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Bioactive Compounds Synthesis
Compounds with similar structures have shown potential in antitumor effects and exhibit excellent bioactivities. The synthesis process typically involves several key steps, including ring-closing reactions, reduction reactions, and acylation reactions, demonstrating the compound's viability for further pharmacological exploration (H. Bin, 2015).
Antimicrobial Activity
Research into related heterocyclic compounds has revealed their potential as antimicrobial agents. These studies involve the synthesis of novel compounds and their evaluation against various bacteria and fungi, indicating the potential use of similar compounds in developing new antimicrobial treatments (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Chemical Sensor Development
Fluorine-containing compounds similar to 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide have been used in the development of chemosensors. These sensors can selectively detect ions or molecules, indicating their potential for environmental monitoring or biomedical applications (P. Ravichandiran, S. Subramaniyan, A. Bella, Princy Merlin Johnson, A. R. Kim, K. Shim, D. Yoo, 2019).
Anticancer Activity Evaluation
Related compounds have been synthesized and evaluated for their anticancer activities through molecular docking studies. These studies aim to understand the compounds' interactions with specific proteins or DNA sequences, thereby identifying potential anticancer mechanisms (Mehvish Mehvish, Arvind Kumar, 2022).
Properties
IUPAC Name |
4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-2-3-16-30-20-10-6-18(7-11-20)23(29)25-14-15-27-22(28)13-12-21(26-27)17-4-8-19(24)9-5-17/h4-13H,2-3,14-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKJAKXDCLTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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